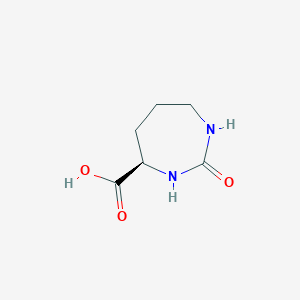
(R)-2-Oxo-1,3-diazepane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Oxo-1,3-diazepane-4-carboxylic acid is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
The synthesis of ®-2-Oxo-1,3-diazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the diazepane ring. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
®-2-Oxo-1,3-diazepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, ®-2-Oxo-1,3-diazepane-4-carboxylic acid is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a precursor for drug development. Additionally, it has industrial applications in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-2-Oxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic strategies.
Comparaison Avec Des Composés Similaires
®-2-Oxo-1,3-diazepane-4-carboxylic acid can be compared with other similar compounds, such as itaconic acid derivatives and phenolic compounds. These compounds share some structural features but differ in their chemical properties and biological activities. For example, itaconic acid derivatives possess a vinylidene group and exhibit antimicrobial and anti-inflammatory activities . Phenolic compounds, on the other hand, are known for their antioxidant properties . The unique structure of ®-2-Oxo-1,3-diazepane-4-carboxylic acid, with its diazepane ring, distinguishes it from these other compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
166961-73-5 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(4R)-2-oxo-1,3-diazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)4-2-1-3-7-6(11)8-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)/t4-/m1/s1 |
Clé InChI |
IGGGLEUCYJYELX-SCSAIBSYSA-N |
SMILES isomérique |
C1C[C@@H](NC(=O)NC1)C(=O)O |
SMILES canonique |
C1CC(NC(=O)NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

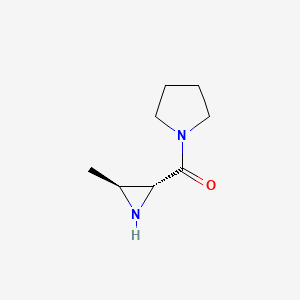
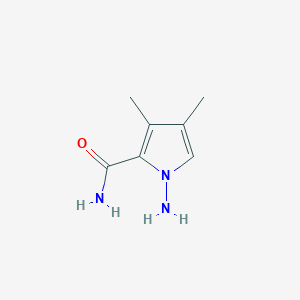
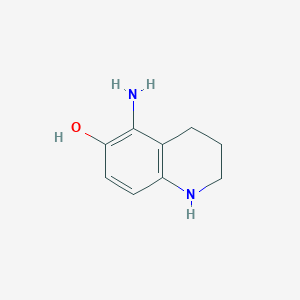
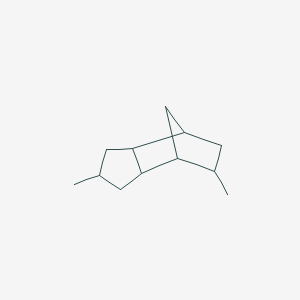
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
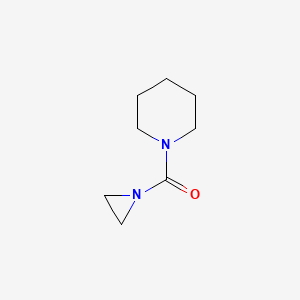

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
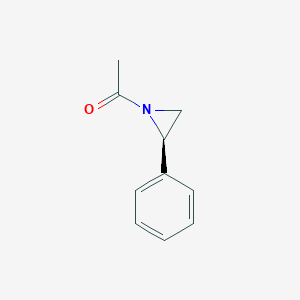

![Cyclopenta[b]indole](/img/structure/B15071945.png)
